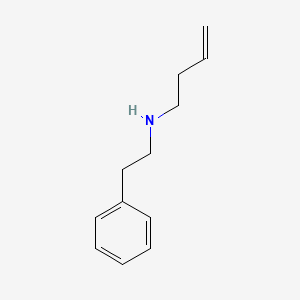

N-(2-phenylethyl)but-3-en-1-amine

概要

説明

N-(2-phenylethyl)but-3-en-1-amine: is an organic compound with the molecular formula C₁₂H₁₇N. It is characterized by the presence of a phenylethyl group attached to a butenylamine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-(2-phenylethyl)but-3-en-1-amine involves the reductive amination of but-3-en-1-al with 2-phenylethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Grignard Reaction: Another synthetic route involves the reaction of 2-phenylethylmagnesium bromide with but-3-en-1-amine. This Grignard reaction requires anhydrous conditions and is usually carried out in an inert atmosphere.

Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions:

Oxidation: N-(2-phenylethyl)but-3-en-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. Reduction reactions often yield saturated amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, nucleophiles like hydroxide or cyanide ions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated amines.

Substitution: Various substituted amines depending on the nucleophile used.

科学的研究の応用

Chemistry: N-(2-phenylethyl)but-3-en-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific biological pathways.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structural features make it a candidate for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials. It may also be used in the formulation of certain types of coatings and adhesives.

作用機序

The mechanism of action of N-(2-phenylethyl)but-3-en-1-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

2-phenylethylamine: A structurally related compound with a similar phenylethyl group but lacking the butenylamine structure.

N-(2-phenylethyl)prop-2-en-1-amine: Another related compound with a prop-2-en-1-amine structure instead of but-3-en-1-amine.

Uniqueness: N-(2-phenylethyl)but-3-en-1-amine is unique due to its specific combination of a phenylethyl group and a butenylamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

N-(2-phenylethyl)but-3-en-1-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenylethyl group attached to a butenylamine backbone. Its molecular formula is , and it contains a double bond in the butenyl position, which contributes to its reactivity and potential interactions with biological systems.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been shown to modulate neurotransmitter release, particularly affecting the levels of serotonin, norepinephrine, and dopamine in the central nervous system. This modulation is significant for its potential applications in treating neurological disorders.

Interaction with Receptors

This compound is believed to bind to various receptors, including trace amine-associated receptors (TAARs), which play a role in neurotransmitter modulation. The precise pathways and molecular targets remain an area for further investigation.

Biological Activity Overview

The compound's biological activity can be summarized as follows:

| Biological Activity | Details |

|---|---|

| Neurotransmitter Modulation | Influences serotonin, norepinephrine, and dopamine release |

| Potential Applications | Could serve as a lead compound in drug development targeting neurological disorders |

| Unique Structural Properties | The combination of phenylethyl and butenylamine structures imparts distinct chemical properties |

Case Studies and Research Findings

Research has indicated that compounds structurally similar to this compound exhibit stimulant effects on the central nervous system. For instance, phenethylamine derivatives have been documented to enhance monoaminergic activity, leading to increased neurotransmitter release .

Example Studies

- Stimulant Effects : A study demonstrated that phenethylamine and its derivatives significantly stimulated neurotransmitter release, suggesting that this compound may exhibit similar effects due to its structural characteristics.

- Synthesis and Characterization : Research involving the synthesis of related compounds highlighted the importance of structural modifications in enhancing biological activity. For example, modifications to the amine structure can lead to varying degrees of receptor binding affinity and biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Phenylethylamine | Phenethyl group only | CNS stimulant |

| N-(2-phenylethyl)prop-2-en-1-amine | Propene instead of butene | Similar but with different receptor interactions |

| N-(1-Phenylethyl)but-3-en-1-amine | Chiral variant | Potentially different pharmacological effects |

特性

IUPAC Name |

N-(2-phenylethyl)but-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLQOUGTTNYEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。